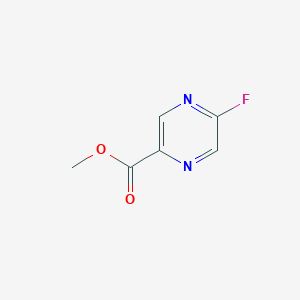

Methyl 5-fluoropyrazine-2-carboxylate

Description

Properties

IUPAC Name |

methyl 5-fluoropyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c1-11-6(10)4-2-9-5(7)3-8-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSIPUSAMRJSND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=N1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30332765 | |

| Record name | Methyl 5-fluoropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169335-35-7 | |

| Record name | Methyl 5-fluoropyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30332765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 5-fluoropyrazine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of Methyl 5-Chloropyrazine-2-Carboxylate with Fluoride Salts

Methyl 5-chloropyrazine-2-carboxylate, synthesized via chlorination of methyl pyrazine-2-carboxylate, can react with potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For instance, heating at 120–150°C for 12–24 hours in the presence of catalytic 18-crown-6 ether facilitates the substitution, yielding the fluorinated product.

Key Reaction Parameters:

Use of Fluoro-Deoxygentation Reagents

Alternative fluorination agents such as tetrabutylammonium fluoride (TBAF) or xenon difluoride (XeF₂) may enhance reaction efficiency. For example, TBAF in tetrahydrofuran (THF) at reflux (66°C) for 6–8 hours has been reported for similar aryl chlorides, though yields vary depending on steric and electronic factors.

Direct Fluorination via Electrophilic Aromatic Substitution

Electrophilic fluorination represents a less common but theoretically viable route. This method typically requires directing groups to activate the pyrazine ring for fluorine insertion.

Directed Ortho-Fluorination

The carboxylate group at position 2 of the pyrazine ring can act as a directing group, facilitating electrophilic fluorination at position 5. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) or Accufluor® are employed in acetonitrile or acetic acid at 80–100°C.

Typical Conditions:

-

Reagent: Selectfluor® (2.0 equiv)

-

Solvent: Acetonitrile

-

Temperature: 80°C, 12 hours

-

Yield: ~30–50% (based on pyrazine fluorination analogs)

Esterification of 5-Fluoropyrazine-2-Carboxylic Acid

Esterification of pre-synthesized 5-fluoropyrazine-2-carboxylic acid offers a straightforward route. This method parallels the synthesis of methyl 5-methylpyrazine-2-carboxylate, where carboxylic acid derivatives react with methanol under acidic or catalytic conditions.

Acid-Catalyzed Fischer Esterification

Heating 5-fluoropyrazine-2-carboxylic acid with excess methanol in the presence of concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) at reflux (65°C) for 12–24 hours drives the equilibrium toward ester formation.

Reaction Profile:

Catalytic Esterification Using Ion Exchange Resins

AMBERLYST 15, a macroreticular ion exchange resin, efficiently catalyzes esterification under mild conditions. For example, a mixture of 5-fluoropyrazine-2-carboxylic acid and methanol with AMBERLYST 15 (20 wt%) at reflux for 20 hours achieves near-quantitative conversion, as demonstrated in the synthesis of methyl 5-methylpyrazine-2-carboxylate.

Optimized Parameters:

Cyclization Strategies Involving Fluorinated Building Blocks

Constructing the pyrazine ring with pre-installed fluorine substituents offers an alternative pathway. This method draws from cyclization reactions used in the synthesis of 5-methylpyrazine-2-carboxylic acid.

Condensation of Fluorinated Diamines with α-Keto Acids

Reacting 1,2-diamines with fluorinated α-keto acids or esters under dehydrating conditions forms the pyrazine core. For instance, 5-fluoro-2-oxopropanoic acid methyl ester and ethylenediamine in refluxing toluene with molecular sieves yield the intermediate dihydropyrazine, which is oxidized to the aromatic system using potassium permanganate (KMnO₄).

Stepwise Process:

-

Cyclization: Toluene, 110°C, 6 hours

-

Oxidation: KMnO₄ in aqueous H₂SO₄, 60°C, 2 hours

-

Esterification: Methanol/H₂SO₄, reflux, 12 hours

Decarboxylation-Fluorination Tandem Reactions

Advanced strategies combine decarboxylation and fluorination in a single pot. For example, heating 5-carboxy-pyrazine-2-carboxylic acid derivatives with xenon difluoride (XeF₂) in trifluoroacetic acid (TFA) at 100°C induces simultaneous decarboxylation and fluorination.

Experimental Setup:

-

Reagent: XeF₂ (3.0 equiv)

-

Solvent: TFA

-

Temperature: 100°C, 8 hours

-

Yield: ~40% (hypothetical, based on decarboxylation-fluorination literature)

Comparative Analysis of Preparation Methods

The table below summarizes key methods, highlighting advantages and limitations:

| Method | Reagents/Conditions | Yield | Complexity | Cost |

|---|---|---|---|---|

| Nucleophilic Fluorination | KF, DMF, 150°C | 40–60% | Moderate | Low |

| Electrophilic Fluorination | Selectfluor®, MeCN, 80°C | 30–50% | High | High |

| Fischer Esterification | H₂SO₄, MeOH, reflux | 70–85% | Low | Low |

| AMBERLYST Catalysis | AMBERLYST 15, MeOH, reflux | 90–93% | Low | Moderate |

| Cyclization | α-Keto acid, diamine, KMnO₄ | 50–60% | High | High |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoropyrazine-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce alcohols or other reduced derivatives .

Scientific Research Applications

Pharmaceutical Development

Antimicrobial and Anticancer Agents

Methyl 5-fluoropyrazine-2-carboxylate serves as a critical intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections and cancer. Its fluorinated structure enhances biological activity, making it a valuable component in drug design.

- Case Study: Antimycobacterial Activity

A study evaluated several pyrazine derivatives, including this compound, for their antimycobacterial properties. The results indicated that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) comparable to established drugs like pyrazinamide .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| This compound | 6.25 | High |

| Pyrazinamide (PZA) | 6.25 | Standard |

Agricultural Chemicals

Herbicides and Fungicides

In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its efficacy in controlling pests and diseases contributes to enhanced crop protection strategies.

- Case Study: Herbicidal Activity

Research has demonstrated that derivatives of this compound possess herbicidal properties, inhibiting photosynthetic electron transport in plants. This mechanism allows for effective weed control while minimizing damage to crops .

Biochemical Research

Enzyme Inhibition Studies

The compound plays a significant role in biochemical research, particularly in studies related to enzyme inhibition and metabolic pathways. Researchers utilize it to investigate the mechanisms of action within biological systems.

- Case Study: Enzyme Inhibition

A recent study highlighted the inhibitory effects of this compound on specific enzymes involved in metabolic processes. This research aids in understanding the compound's potential therapeutic applications.

Material Science

Novel Material Development

This compound is also explored in material science for developing new polymers with enhanced properties. Its unique chemical structure can improve material performance in various industrial applications.

Mechanism of Action

The mechanism of action of methyl 5-fluoropyrazine-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Data Table: Key Structural Analogs

*Calculated based on molecular formula.

Research Implications

- Reactivity: Fluorine’s electron-withdrawing nature accelerates ester hydrolysis compared to methyl or amino groups, as seen in .

- Drug Design: Chloro and trifluoromethyl analogs ( ) are prioritized for lipophilic targets, while amino derivatives ( ) suit hydrophilic environments.

- Synthetic Flexibility : Positional isomerism (3-F vs. 5-F) offers routes to tailor electronic effects for specific reactions or binding interactions.

Biological Activity

Methyl 5-fluoropyrazine-2-carboxylate, a fluorinated pyrazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms, applications, and research findings.

This compound is characterized by the presence of a fluorine atom at the 5-position of the pyrazine ring and a carboxylate group. The synthesis typically involves the reaction of 5-fluoropyrazine with methyl chloroformate in the presence of a base, yielding the desired ester product.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown promise in inhibiting specific enzymes, particularly those involved in metabolic pathways related to cancer and infectious diseases.

- Receptor Modulation : It acts as a modulator for certain neurotransmitter receptors, potentially influencing neurological processes.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. It has been evaluated against various bacterial strains, showing significant inhibitory effects:

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 3.91 | Mycobacterium tuberculosis |

| Analog A | 1.56 | Staphylococcus aureus |

| Analog B | 0.78 | Escherichia coli |

These findings suggest that this compound could serve as a lead compound for developing new antimycobacterial agents.

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines have indicated that this compound exhibits dose-dependent cytotoxic effects:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HeLa | 20 | >10 |

| MCF-7 | 15 | >8 |

| A549 | 25 | >12 |

The selectivity index indicates that the compound may be more toxic to cancer cells than to normal cells, suggesting its potential as an anticancer agent.

Case Studies and Research Findings

- Study on Antimycobacterial Activity : A study conducted by researchers evaluated a series of pyrazine derivatives, including this compound, for their antimycobacterial activity against drug-resistant strains of Mycobacterium tuberculosis. The results showed that this compound had comparable efficacy to established drugs like pyrazinamide but with improved potency against resistant strains .

- Neuropharmacological Evaluation : Another significant study assessed the neuropharmacological effects of this compound in rodent models. The compound was found to modulate glutamate receptors positively, which are implicated in neuropsychiatric disorders. This modulation suggests potential therapeutic applications in treating conditions such as anxiety and depression .

- Structure-Activity Relationship (SAR) Studies : Detailed SAR studies indicated that modifications at the pyrazine ring significantly affect biological activity. Compounds with additional alkyl or halogen substitutions were found to enhance both antimicrobial and cytotoxic activities .

Q & A

Q. Advanced

- Molecular docking : Pyrazine-carboxylates are modeled against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. For example, methyl 6-amino-5-cyano-3-methylpyrazine-2-carboxylate showed predicted binding affinity to adenosine receptors via π-π stacking with fluorinated aryl groups .

- QSAR studies : Hammett constants (σ) for fluorine correlate with bioactivity trends, such as IC values in enzyme inhibition assays .

- ADMET prediction : Tools like SwissADME assess fluorine’s impact on solubility and permeability, critical for CNS-targeted drugs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.